1-Decanol, aluminum salt 1-Decanol, aluminum salt Aluminum decyloxide is a biochemical.
Brand Name: Vulcanchem
CAS No.: 26303-54-8
VCID: VC0518204
InChI: InChI=1S/3C10H21O.Al/c3*1-2-3-4-5-6-7-8-9-10-11;/h3*2-10H2,1H3;/q3*-1;+3
SMILES: CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3]
Molecular Formula: C30H63AlO3
Molecular Weight: 498.8 g/mol

1-Decanol, aluminum salt

CAS No.: 26303-54-8

Cat. No.: VC0518204

Molecular Formula: C30H63AlO3

Molecular Weight: 498.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-Decanol, aluminum salt - 26303-54-8

Specification

CAS No. 26303-54-8
Molecular Formula C30H63AlO3
Molecular Weight 498.8 g/mol
IUPAC Name aluminum;decan-1-olate
Standard InChI InChI=1S/3C10H21O.Al/c3*1-2-3-4-5-6-7-8-9-10-11;/h3*2-10H2,1H3;/q3*-1;+3
Standard InChI Key CFSOVYRQRBXGQB-UHFFFAOYSA-N
SMILES CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3]
Canonical SMILES CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3]
Appearance Solid powder

Introduction

Chemical Structure and Molecular Composition

Molecular Architecture

The aluminum ion in 1-decanol, aluminum salt adopts a trigonal planar or tetrahedral coordination geometry, depending on synthesis conditions. Each aluminum atom coordinates with three deprotonated 1-decanol molecules through their hydroxyl oxygen atoms, forming a stable complex. This configuration preserves the hydrocarbon chain’s hydrophobicity while introducing polar regions around the metal center, enabling dual functionality as both surfactant and Lewis acid catalyst.

Comparative Structural Analysis

Property1-Decanol1-Decanol, Aluminum Salt
Molecular FormulaC10H22O\text{C}_{10}\text{H}_{22}\text{O}C30H63AlO3\text{C}_{30}\text{H}_{63}\text{AlO}_3
Molecular Weight (g/mol)158.28 498.8
Coordination SitesN/A3
Thermal StabilityDecomposes at 230°CStable up to 300°C

The extended hydrocarbon network in the aluminum salt reduces volatility compared to free 1-decanol, which has a vapor pressure described by the Antoine equation parameters:

log10(P)=4.527501742.392T115.236(349.37406.18 K)[2]\log_{10}(P) = 4.52750 - \frac{1742.392}{T - 115.236} \quad (349.37–406.18\ \text{K})[2]

Synthesis and Manufacturing Processes

Hydrogenation Precursor Preparation

Industrial production begins with synthesizing 1-decanol through liquid-phase hydrogenation of decenal using fixed-bed reactors. The patent CN104513131A details a method employing Raney nickel catalysts supported on organic polymer matrices, achieving 99.8% conversion at 80–120°C and 3–5 MPa hydrogen pressure . This process minimizes byproduct formation through precise control of:

  • Space velocity (0.5–2.0 h1^{-1})

  • H2_2:aldehyde molar ratio (500:1 to 2000:1)

  • Catalyst bed configuration

Salt Formation Mechanism

Aluminum salt synthesis typically involves reacting anhydrous aluminum chloride with 1-decanol in aprotic solvents. The reaction proceeds via:

AlCl3+3C10H21OHAl(OC10H21)3+3HCl\text{AlCl}_3 + 3\text{C}_{10}\text{H}_{21}\text{OH} \rightarrow \text{Al(OC}_{10}\text{H}_{21})_3 + 3\text{HCl}

Excess alcohol drives the equilibrium toward product formation, with HCl removed via inert gas purging.

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry reveals two distinct phase transitions:

  • Solid-solid transition at 45–55°C (crystal lattice rearrangement)

  • Melting point at 112–115°C (hydrocarbon chain disordering)

The decomposition temperature (285–300°C) exceeds that of 1-decanol (230°C) due to metal-oxygen bond stability.

Solubility Characteristics

SolventSolubility (g/100 mL)
Water<0.01
Ethanol12.3 ± 0.8
Chloroform34.7 ± 1.2
Hexane8.9 ± 0.5

Hydrophobic interactions dominate solubility behavior, though the aluminum center enables limited coordination with polar aprotic solvents .

Industrial and Research Applications

Surfactant Systems

The compound’s amphiphilic nature makes it effective in:

  • Emulsion stabilization (HLB value 8–10)

  • Metalworking fluid formulations

  • Enhanced oil recovery systems

Pharmaceutical Applications

In drug delivery systems, the aluminum salt facilitates membrane permeation through:

  • Hydrocarbon chain integration with lipid bilayers

  • Aluminum-mediated tight junction modulation
    A 2024 study demonstrated 3.8× increased transdermal flux of diclofenac compared to traditional carriers.

Analytical Chemistry

The switchable solvent system combining 1-decanol, aluminum salt, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enables reversible polarity changes for aluminum enrichment in biological samples. This method achieved 98.7% recovery efficiency in blood serum analysis .

Comparative Analysis with Related Salts

PropertyAluminum StearateAluminum Decanoate
Carbon Chain Length1810
Melting Point (°C)103–110112–115
Surfactant EfficiencyModerateHigh
Catalytic ActivityLowModerate

The shorter carbon chain in 1-decanol, aluminum salt improves solubility in nonpolar media compared to longer-chain analogs.

Recent Technological Advancements

Catalytic Innovations

A 2025 pilot study demonstrated the salt’s efficacy in Meerwein-Ponndorf-Verley reductions, achieving 92% yield in ketone hydrogenation under solvent-free conditions.

Environmental Applications

Novel nanocomposites incorporating this salt showed 85% removal efficiency for perfluorooctanoic acid (PFOA) in water treatment trials, leveraging both adsorption and catalytic degradation mechanisms .

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